![molecular formula C17H17N3O2 B2809997 furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034560-51-3](/img/structure/B2809997.png)
furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several heterocyclic components: a furan ring, a benzimidazole ring, and a pyrrolidine ring . These components are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves various types of organic reactions, including condensation, substitution, and cyclization . The exact methods would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole component, for example, is a fused aromatic ring system that includes nitrogen atoms . The furan and pyrrolidine rings add further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring and the presence of nitrogen in the benzimidazole and pyrrolidine rings . These features could make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heteroatoms (oxygen and nitrogen) could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Synthetic Methodologies : Studies have developed various synthetic routes and methodologies for the preparation of compounds incorporating the furan moiety. These methodologies are crucial for creating compounds with potential pharmacological activities. Notably, new approaches have been introduced for the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moieties, highlighting the versatility of furan derivatives in heterocyclic chemistry (Abdelhamid, Shokry, & Tawfiek, 2012). Another study focused on the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, providing insights into the chemical behavior of similar furan-containing compounds (El’chaninov, Achkasova, & El’chaninov, 2014).
Biological Activities
- Antiviral Properties : A study on novel antiviral benzofuran-transition metal complexes revealed the synthesis of compounds with significant HIV inhibitory activity. The synthesis of these complexes showcases the potential of furan derivatives in developing antiviral agents (Galal et al., 2010).
- Corrosion Inhibition : Furan derivatives have also been evaluated for their role in corrosion inhibition. A study on amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution found that furan-based compounds exhibit significant inhibition efficiency, demonstrating the compound's utility beyond pharmaceutical applications (Yadav, Sarkar, & Purkait, 2015).
Therapeutic Applications
- Anticancer and Antibacterial Activities : Research into the development of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors highlighted their antiproliferative activity against several human cancer cell lines. Such studies underscore the therapeutic potential of furan derivatives in cancer treatment (Mullagiri et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
furan-3-yl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-18-15-4-2-3-5-16(15)20(12)14-6-8-19(10-14)17(21)13-7-9-22-11-13/h2-5,7,9,11,14H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKBVCBRPLZREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


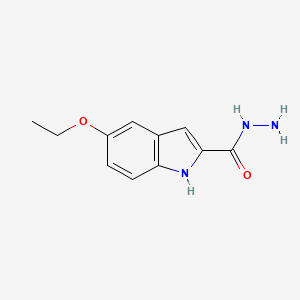
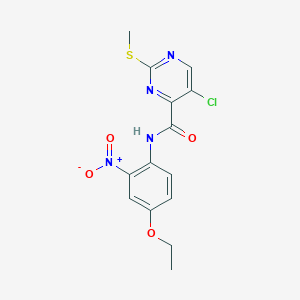
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2809918.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)
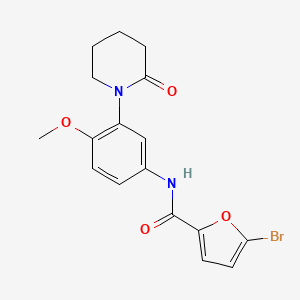
![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)

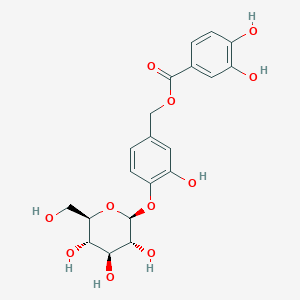
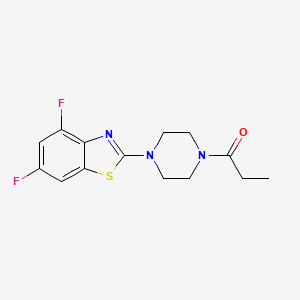

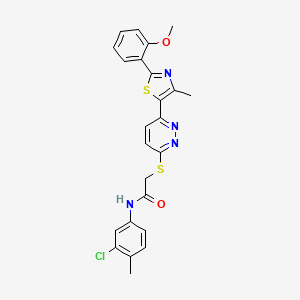
![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)